レカニジピン-d3 塩酸塩

説明

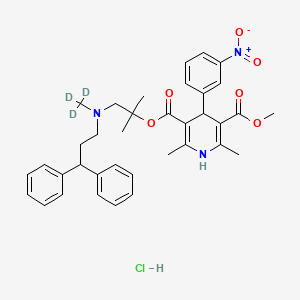

Lercanidipine-d3 Hydrochloride is the deuterium labeled version of Lercanidipine . Lercanidipine is a lipophilic third-generation dihydropyridine-calcium channel blocker (DHP-CCB) used for the treatment of essential hypertension . It has long-lasting antihypertensive action and reno-protective effect .

Synthesis Analysis

The synthesis of Lercanidipine Hydrochloride involves the addition of 1.1 eq. of 2N HCl in Et 2 O to a solution of 1 g of lercanidipine free base in 20 mL of MTBE . The precipitate formed is filtered under vacuum, rinsed with MTBE, and dried under vacuum at 30°C for 4 hours .Molecular Structure Analysis

The molecular formula of Lercanidipine Hydrochloride is C36H41N3O6 . Its molecular weight is 611.74 g/mol .Chemical Reactions Analysis

The solubilities of Lercanidipine Hydrochloride polymorphs are strongly dependent on the composition and pH of the buffer media . The concentration ratio (CI/CII) is particularly large for chloride buffer (CI/CII = 3.3–3.9) and exhibits a slightly decreasing tendency with the pH increase for all other buffers .Physical And Chemical Properties Analysis

Lercanidipine Hydrochloride is a lipophilic compound . Its solubility is strongly dependent on the pH and buffer composition .科学的研究の応用

高血圧症および狭心症の治療

レカニジピンは、高血圧症および狭心症の治療に使用される血管選択的ジヒドロピリジン系カルシウム拮抗薬です . しかし、その主な欠点としては、食事依存性吸収、低溶解度、および有意な初回通過代謝による約10%の経口バイオアベイラビリティが挙げられます .

溶解度と安定性の改善

レカニジピンの溶解度と安定性を改善するための研究が行われています。 溶媒蒸発法を用いて、経口投与用のレカニジピンHClの固体分散体が開発されました . この技術は、朝の血圧の上昇を管理し、バイオアベイラビリティを改善する有望な方法です .

薬物動態

この研究では、GastroPlus®を使用して、多形、粒径、および生理学的条件による溶解度の違いが薬物動態に与える潜在的な影響を評価しました . その結果、LHC多形の溶解度は、緩衝液媒体の組成とpHに大きく依存することが示されました .

分光分析

レカニジピンの分析には、分光法が用いられています . レカニジピンと他の物質の組み合わせのFTIRスペクトルは、FTIR分光計で分析されました .

薬物可溶化技術

作用機序

Target of Action

Lercanidipine-d3 Hydrochloride, also known as Lercanidipine-d3 (hydrochloride), is a calcium channel blocker of the dihydropyridine class . Its primary targets are the calcium channels located on the myocardial and vascular smooth muscle cell membranes .

Mode of Action

Lercanidipine-d3 Hydrochloride inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Pharmacokinetics

Lercanidipine-d3 Hydrochloride’s pharmacokinetics properties include a bioavailability of approximately 10% due to the first-pass effect . It is mainly metabolized by CYP3A4 and has an elimination half-life of 8–10 hours . The duration of action is over 24 hours, and it is excreted in urine (50%) .

Action Environment

Certain environmental factors can influence the action, efficacy, and stability of Lercanidipine-d3 Hydrochloride. For instance, grapefruit inhibits the metabolism of lercanidipine through CYP3A4, which causes increased serum levels of lercanidipine, and may increase the risk of hypotension . Therefore, caution is advised with grapefruit and St. John’s Wort .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Lercanidipine-d3 Hydrochloride interacts with L-type calcium channels in cell membranes, inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Cellular Effects

The inhibition of calcium influx by Lercanidipine-d3 Hydrochloride has significant effects on various types of cells and cellular processes. The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

The molecular mechanism of action of Lercanidipine-d3 Hydrochloride involves its binding to L-type calcium channels in cell membranes. By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Lercanidipine-d3 Hydrochloride inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .

Temporal Effects in Laboratory Settings

It is known that the solubilities of Lercanidipine-d3 Hydrochloride polymorphs are strongly dependent on the composition and pH of the buffer media .

Metabolic Pathways

Lercanidipine-d3 Hydrochloride is involved in the calcium signaling pathway, interacting with L-type calcium channels in cell membranes .

特性

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i5D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYOYKPJLRMJI-OWKBQAHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)CC(C)(C)OC(=O)C3=C(NC(=C(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675988 | |

| Record name | 1-{(3,3-Diphenylpropyl)[(~2~H_3_)methyl]amino}-2-methylpropan-2-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189954-18-4 | |

| Record name | 1-{(3,3-Diphenylpropyl)[(~2~H_3_)methyl]amino}-2-methylpropan-2-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)